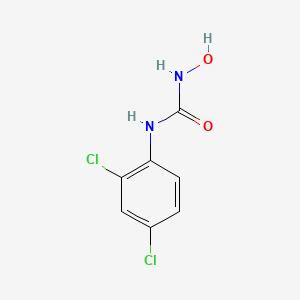

N-(2,4-Dichlorophenyl)-N'-hydroxyurea

Description

Positioning of N-(2,4-Dichlorophenyl)-N'-hydroxyurea within the Hydroxyurea (B1673989) Class

This compound belongs to the class of organic compounds known as hydroxyureas. The core structure of hydroxyurea consists of a urea (B33335) molecule with a hydroxyl group attached to one of the nitrogen atoms. The defining feature of this compound is the substitution of a hydrogen atom on the other nitrogen with a 2,4-dichlorophenyl group. This structural alteration significantly impacts the molecule's polarity, size, and electronic distribution, thereby distinguishing it from the parent hydroxyurea.

The presence of the chlorine atoms on the phenyl ring is of particular interest to researchers. Halogenation is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties. In the case of this compound, the dichlorophenyl moiety is expected to influence its lipophilicity and potential for specific interactions with biological targets.

Below is a table detailing the basic chemical properties of this compound, also known as 1-(2,4-dichlorophenyl)-3-hydroxyurea.

| Property | Value |

| Molecular Formula | C₇H₆Cl₂N₂O₂ |

| Molecular Weight | 221.04 g/mol |

| IUPAC Name | 1-(2,4-dichlorophenyl)-3-hydroxyurea |

| SMILES | C1=CC(=C(C=C1Cl)Cl)NC(=O)NO |

| InChI | InChI=1S/C7H6Cl2N2O2/c8-4-1-2-6(5(9)3-4)10-7(12)11-13/h1-3,13H,(H2,10,11,12) |

Evolution of Research Interests Pertaining to this compound

Initial academic interest in hydroxyurea derivatives was largely an extension of the research into the parent compound's mechanism of action. Hydroxyurea is a well-known inhibitor of ribonucleotide reductase, an enzyme crucial for DNA synthesis. nih.gov This inhibition is a cornerstone of its use in treating certain cancers and blood disorders. wikipedia.orgnih.gov Consequently, early investigations into derivatives like this compound were often driven by the hypothesis that such modifications could lead to more potent or selective enzyme inhibition.

Over time, the focus of research has broadened. While enzyme inhibition remains a key area of study, contemporary academic inquiry also encompasses the synthesis of novel derivatives and the evaluation of their broader biological activities. The evolution of analytical techniques has enabled more detailed characterization of these compounds and their interactions with biological systems, though specific, in-depth studies on this compound remain relatively specialized.

Broad Academic Significance of Investigating this compound

The investigation of this compound holds significance for several areas of academic research. Primarily, it contributes to the fundamental understanding of structure-activity relationships within the hydroxyurea class. By comparing the biological effects of this specific derivative to hydroxyurea and other analogues, researchers can elucidate the role of the dichlorophenyl group in modulating activity.

Furthermore, studies on such targeted derivatives can pave the way for the development of new chemical entities with tailored properties. While the direct clinical applications of this compound are not established, the knowledge gained from its study can inform the design of future compounds with improved efficacy or novel mechanisms of action. This academic pursuit is essential for the continued advancement of medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

Molecular Formula |

C7H6Cl2N2O2 |

|---|---|

Molecular Weight |

221.04 g/mol |

IUPAC Name |

1-(2,4-dichlorophenyl)-3-hydroxyurea |

InChI |

InChI=1S/C7H6Cl2N2O2/c8-4-1-2-6(5(9)3-4)10-7(12)11-13/h1-3,13H,(H2,10,11,12) |

InChI Key |

DJPGEWSKXZZHCC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)NC(=O)NO |

Origin of Product |

United States |

Synthetic Methodologies for N 2,4 Dichlorophenyl N Hydroxyurea and Its Analogues

Established Chemical Synthesis Routes to N-(2,4-Dichlorophenyl)-N'-hydroxyurea

The primary and most established method for the synthesis of this compound involves the reaction of an activated carbonyl derivative of 2,4-dichloroaniline (B164938) with hydroxylamine (B1172632). A common and efficient approach utilizes 2,4-dichlorophenyl isocyanate as the key intermediate.

The synthesis of this compound is fundamentally dependent on the preparation of its key precursors. The two primary moieties required are the 2,4-dichlorophenyl group and the hydroxyurea (B1673989) functional group.

Synthesis of 2,4-Dichlorophenyl Isocyanate:

The most common precursor for introducing the 2,4-dichlorophenylcarbamoyl group is 2,4-dichlorophenyl isocyanate. This intermediate is typically synthesized by the phosgenation of 2,4-dichloroaniline. The reaction involves treating 2,4-dichloroaniline with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent, such as triphosgene, in an inert solvent.

The reaction proceeds via the formation of a carbamoyl (B1232498) chloride, which subsequently eliminates hydrogen chloride to yield the isocyanate. The use of a base, such as triethylamine, can be employed to scavenge the HCl produced. asianpubs.org

Reaction of 2,4-Dichlorophenyl Isocyanate with Hydroxylamine:

The final step in the synthesis of this compound is the reaction of 2,4-dichlorophenyl isocyanate with hydroxylamine. chinesechemsoc.orgchinesechemsoc.org This reaction is a nucleophilic addition of the hydroxylamine to the highly electrophilic isocyanate carbon. The reaction is typically carried out in a suitable aprotic solvent at controlled temperatures to prevent side reactions.

An alternative strategy involves the use of protected hydroxylamine derivatives, followed by a deprotection step to yield the final product. For instance, O-benzylhydroxylamine can be reacted with the isocyanate, followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting group. umn.eduresearchgate.net

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized include reaction temperature, solvent, and the stoichiometry of the reactants.

Table 1: Key Parameters for Optimization of this compound Synthesis

| Parameter | Typical Range/Conditions | Rationale |

|---|---|---|

| Temperature | 0°C to room temperature | The reaction of isocyanates with hydroxylamine is often exothermic. Lower temperatures can help to control the reaction rate and minimize the formation of byproducts. |

| Solvent | Aprotic solvents such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile (B52724). | These solvents are inert to the reactants and can effectively dissolve both the isocyanate and hydroxylamine. |

| Reactant Stoichiometry | A slight excess of hydroxylamine may be used. | This can help to ensure complete conversion of the isocyanate, which can be difficult to remove during purification. |

| Reaction Time | Typically ranges from a few hours to overnight. | Reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal reaction time. |

Purification of the final product is generally achieved through recrystallization from a suitable solvent or by column chromatography to remove any unreacted starting materials or byproducts.

Emerging and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic routes for urea (B33335) derivatives.

One promising approach is the use of carbon dioxide (CO₂) as a C1 building block, which can serve as a safer alternative to phosgene for the synthesis of isocyanates or directly for the formation of the urea linkage. cas.cnrsc.orgureaknowhow.com The direct reaction of 2,4-dichloroaniline with CO₂ and hydroxylamine under catalytic conditions is an area of active research.

The selection of solvents is another critical aspect of green chemistry. The replacement of traditional volatile organic compounds with greener alternatives such as water, supercritical fluids, or bio-based solvents is being explored. wikipedia.org While the solubility of the reactants for the synthesis of this compound in some green solvents may be a challenge, the development of new catalytic systems could overcome this limitation.

Table 2: Comparison of Traditional and Green Synthesis Approaches

| Feature | Traditional Approach | Green Chemistry Approach |

|---|---|---|

| Carbonyl Source | Phosgene or its derivatives | Carbon Dioxide (CO₂) |

| Solvents | Chlorinated hydrocarbons, aprotic polar solvents | Water, supercritical CO₂, bio-solvents |

| Catalysis | Often stoichiometric reagents | Development of recyclable catalysts |

| Waste Generation | Generation of stoichiometric byproducts (e.g., HCl) | Atom-economical reactions with minimal waste |

Scale-Up Considerations for Laboratory and Pilot Production of this compound

The transition from laboratory-scale synthesis to pilot plant production requires careful consideration of several factors to ensure safety, efficiency, and reproducibility. youtube.comgoelequipments.com

Key Scale-Up Challenges and Considerations:

Heat Transfer: The exothermic nature of the isocyanate-hydroxylamine reaction can pose significant challenges on a larger scale. Efficient heat removal is critical to maintain temperature control and prevent runaway reactions. The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation more difficult.

Mass Transfer and Mixing: Ensuring homogeneous mixing of reactants is crucial for consistent product quality and yield. Inadequate mixing can lead to localized "hot spots" and the formation of byproducts. The choice of reactor and agitator design is therefore critical.

Safety: The use of hazardous reagents like phosgene (or its precursors) and the potential for exothermic reactions necessitate robust safety protocols. This includes appropriate reactor design, pressure relief systems, and personal protective equipment.

Process Control and Monitoring: Implementation of real-time monitoring of key process parameters such as temperature, pressure, and reactant concentration is essential for maintaining control and ensuring batch-to-batch consistency.

Downstream Processing: The purification method used in the laboratory (e.g., column chromatography) may not be feasible on a larger scale. The development of scalable purification techniques, such as crystallization, is often necessary.

Pilot plant studies are crucial for identifying and addressing these challenges before committing to large-scale production. bmsce.ac.in

Synthesis of Isotopically Labeled this compound for Research

Isotopically labeled compounds are invaluable tools in various research applications, including metabolism studies and mechanistic investigations. cernobioscience.comwikipedia.org The synthesis of isotopically labeled this compound can be achieved by incorporating stable or radioactive isotopes at specific positions in the molecule.

Carbon-14 Labeling:

For metabolic and pharmacokinetic studies, ¹⁴C-labeling is often employed. The carbonyl carbon of the urea moiety is a common site for ¹⁴C labeling. This can be achieved by using ¹⁴C-labeled phosgene or, more conveniently, by utilizing [¹⁴C]CO₂ in a Staudinger aza-Wittig type reaction with the corresponding azide (B81097) and hydroxylamine. rsc.orgresearchgate.netsemanticscholar.orgresearchgate.netacs.org

Deuterium (B1214612) Labeling:

Deuterium (²H) labeling can be useful for mechanistic studies and as internal standards in mass spectrometry-based assays. The aromatic protons of the 2,4-dichlorophenyl ring can be replaced with deuterium by using deuterated 2,4-dichloroaniline as a starting material. researchgate.netresearchgate.net Deuterated anilines can be prepared through various methods, including catalytic H-D exchange reactions using D₂O as the deuterium source. acs.orgnih.govnih.gov

Table 3: Common Isotopes and Their Applications in Labeling this compound

| Isotope | Position of Labeling | Starting Material | Application |

|---|---|---|---|

| ¹⁴C | Carbonyl carbon of the urea | [¹⁴C]Phosgene or [¹⁴C]CO₂ | ADME (Absorption, Distribution, Metabolism, Excretion) studies |

| ²H (D) | Aromatic ring | Deuterated 2,4-dichloroaniline | Mechanistic studies, internal standards for quantitative analysis |

The synthesis of isotopically labeled compounds requires specialized handling procedures, particularly for radioactive isotopes, and careful purification to ensure high isotopic enrichment and chemical purity.

Chemical Reactivity and Transformational Chemistry of N 2,4 Dichlorophenyl N Hydroxyurea

Reactions Involving the Hydroxyurea (B1673989) Moiety of N-(2,4-Dichlorophenyl)-N'-hydroxyurea

The hydroxyurea functional group, with its combination of amide and hydroxylamine (B1172632) characteristics, is the primary site of many chemical transformations of this compound.

Nucleophilic and Electrophilic Reactions at the Hydroxyl Nitrogen

The nitrogen atom of the hydroxyl group in the hydroxyurea moiety possesses a lone pair of electrons, rendering it nucleophilic. This allows it to react with various electrophiles. For instance, in the synthesis of related N-hydroxyurea derivatives, this nitrogen can participate in nucleophilic substitution reactions. nih.gov

Conversely, the hydrogen atom of the hydroxyl group can be abstracted, especially in the presence of a base, making the oxygen atom a nucleophilic center. The reactivity of N-hydroxyurea analogues has been shown to be influenced by the nature of the substituents. Aromatic N-hydroxyureas, for example, react significantly faster with certain biological molecules than hydroxyurea itself, suggesting that the electronic properties of the aryl group can modulate the reactivity of the hydroxyurea moiety.

In biological systems, the hydroxyurea moiety can undergo oxidation. For example, the reaction of N-hydroxyurea derivatives with oxyhemoglobin leads to the formation of a nitroxide radical. nih.gov This redox chemistry is central to the biological activity of many hydroxyurea-containing compounds. nih.govdrugbank.com

Condensation and Cyclization Reactions

Furthermore, N-substituted ureas are known to participate in cyclocondensation reactions, such as the Biginelli reaction, to form dihydropyrimidinones. organic-chemistry.org It is plausible that this compound could undergo similar cyclocondensation reactions with suitable diketones or their equivalents to yield novel heterocyclic structures. nih.gov

Reactivity of the Dichlorophenyl Ring in this compound

N-arylureas have been utilized as ligands in palladium-catalyzed cross-coupling reactions, demonstrating that the aryl group can be involved in organometallic transformations. acs.org

Complexation and Coordination Chemistry of this compound

The hydroxyurea moiety contains multiple potential donor atoms (the carbonyl oxygen and the nitrogen atoms), making this compound a potential ligand for metal ions. The coordination chemistry of urea (B33335) and its derivatives is well-documented, with coordination typically occurring through the carbonyl oxygen or one of the nitrogen atoms. rjpbcs.comtsijournals.com The mode of coordination is often dependent on the nature of the metal ion. tsijournals.com For instance, with some metals, urea coordinates through the oxygen atom, leading to a decrease in the C=O stretching frequency in the infrared spectrum. In other cases, coordination occurs through a nitrogen atom. rjpbcs.comtsijournals.com

Given the structural similarities, this compound is expected to form complexes with various transition metals. The presence of the hydroxyl group on one of the nitrogen atoms could lead to different coordination modes compared to simple ureas, potentially involving chelation. Thiourea (B124793) derivatives, which are structurally related to ureas, are known to act as versatile ligands, forming a wide array of metal complexes. mdpi.com

Investigation of Degradation Pathways of this compound Under Defined Chemical Conditions

The environmental fate and persistence of this compound are of interest, and its degradation can be anticipated to proceed through several pathways, including hydrolysis, photolysis, and oxidation. The degradation of phenylurea herbicides, which share the dichlorophenylurea substructure, has been extensively studied and provides a valuable model for predicting the degradation of the target compound.

Hydrolytic Degradation: Phenylureas can undergo hydrolysis, particularly under basic conditions. nih.gov The hydrolysis of this compound would likely involve the cleavage of the amide bond, leading to the formation of 2,4-dichloroaniline (B164938) and hydroxyurea. The rate of hydrolysis would be dependent on pH and temperature.

Photodegradation: Aromatic compounds, including phenylurea herbicides, are susceptible to photodegradation upon exposure to sunlight. acs.orgscilit.comnih.gov The presence of chromophoric groups in this compound suggests that it may also be degraded by photolytic processes. The degradation pathways could involve hydroxylation of the aromatic ring, dehalogenation, and cleavage of the urea linkage. The presence of substances like nitrates in water can accelerate the photodegradation of phenylureas. nih.gov

Oxidative Degradation: Oxidative processes can also contribute to the degradation of this compound. Phenylurea herbicides have been shown to be degraded by various oxidizing agents, including chlorine dioxide. researchgate.net The degradation can proceed through radical intermediates, leading to hydroxylation of the aromatic ring and cleavage of the N-C bond of the urea side-chain. researchgate.net In biological systems, hydroxyurea itself is known to be a scavenger of tyrosyl radicals, indicating its susceptibility to oxidation. nih.gov

Below is a table summarizing the potential degradation products of this compound based on the degradation pathways of analogous compounds.

| Degradation Pathway | Potential Products |

| Hydrolysis | 2,4-Dichloroaniline, Hydroxyurea |

| Photodegradation | Hydroxylated 2,4-dichloroaniline, 2,4-Dichlorophenol, Dechlorinated products |

| Oxidation | Hydroxylated this compound, 2,4-Dichloroaniline, Products of ring opening |

Advanced Structural Elucidation and Conformational Analysis of N 2,4 Dichlorophenyl N Hydroxyurea

High-Resolution Spectroscopic Characterization of N-(2,4-Dichlorophenyl)-N'-hydroxyurea

High-resolution spectroscopy is fundamental to the unambiguous structural determination of a chemical compound. However, specific experimental spectra for this compound are not readily found.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For this compound, the expected ¹H NMR spectrum would show distinct signals for the protons on the dichlorophenyl ring and the protons of the hydroxyurea (B1673989) moiety. The aromatic protons would likely appear as a set of multiplets, with their chemical shifts and coupling constants dictated by the positions of the two chlorine atoms. The N-H and O-H protons of the hydroxyurea group would present as exchangeable signals, their chemical shifts being sensitive to the solvent and concentration.

Similarly, the ¹³C NMR spectrum would provide a peak for each unique carbon atom in the molecule. This would include signals for the carbonyl carbon of the urea (B33335) group and the six distinct carbons of the 2,4-dichlorophenyl ring. While spectral data for related compounds, such as N-(2,4-dichloro)benzoyl-N'-phenylthiourea, are available and show characteristic aromatic and carbonyl/thiocarbonyl signals, no such experimental data has been located for this compound. thaiscience.info

Vibrational Spectroscopy (Infrared and Raman)

While detailed vibrational analyses have been performed on the parent compound, hydroxyurea, and on various substituted ureas and thioureas, specific IR and Raman spectra for this compound are not documented in the searched scientific literature. nih.govresearchgate.net

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. This compound, with its dichlorophenyl group, would be expected to exhibit characteristic UV absorption maxima. The position and intensity of these absorptions would be influenced by the electronic effects of the chlorine substituents on the phenyl ring. Studies on hydroxyurea itself show a maximum absorption at 213 nm, but the conjugation with the dichlorophenyl ring would be expected to shift this. researchgate.netresearchgate.net

Fluorescence spectroscopy, which measures the emission of light from an excited electronic state, could also provide insights into the molecule's electronic structure and environment. However, no experimental UV-Vis absorption or fluorescence spectra for this compound have been found.

Mass Spectrometry for Precise Structural Confirmation of this compound

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. A high-resolution mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its exact mass. The isotopic pattern of this peak would be characteristic of a molecule containing two chlorine atoms (a distinctive M, M+2, M+4 pattern). Fragmentation would likely involve cleavage of the urea bonds and loss of small neutral molecules. While predicted mass-to-charge ratios for various adducts of this molecule are available in databases like PubChem, experimentally obtained spectra are not present. uni.lu For comparison, the mass spectrum of the related compound N-(2,4-dichloro)benzoyl-N'-phenylthiourea clearly shows the characteristic isotopic pattern for two chlorine atoms. thaiscience.info

X-ray Crystallography for Solid-State Structure Determination of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles for this compound, as well as revealing its crystal packing and intermolecular interactions, such as hydrogen bonding. The crystal structure of the parent compound, hydroxyurea, is known, as are the structures of many substituted ureas. nih.gov However, a search of crystallographic databases did not yield a solved crystal structure for this compound.

Computational and Theoretical Investigations of N 2,4 Dichlorophenyl N Hydroxyurea

Quantum Chemical Calculations on N-(2,4-Dichlorophenyl)-N'-hydroxyurea

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to elucidating the intrinsic properties of a molecule. These methods are used to predict the geometric and electronic structure, offering a basis for understanding the molecule's reactivity and spectroscopic signatures.

The electronic properties of this compound can be characterized by analyzing its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and chemical reactivity. researchgate.netmdpi.com

In computational studies of analogous aromatic compounds, DFT calculations are routinely used to determine these values. For instance, analysis of a related compound, (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, revealed how the distribution of HOMO and LUMO orbitals dictates charge transfer within the molecule. researchgate.net The HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is centered on electron-deficient regions. For this compound, the dichlorophenyl ring would significantly influence electron distribution.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be derived from HOMO and LUMO energies. mdpi.comdergipark.org.tr These descriptors provide a quantitative measure of the molecule's reactivity. A lower HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. mdpi.com For example, in a study on a tetrahalogenated Schiff base containing a 2,4-dichlorophenyl group, the HOMO-LUMO energy gap was calculated to be 4.1756 eV, providing a baseline for its reactivity profile. dergipark.org.tr

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.7239 | Electron-donating ability |

| ELUMO | -2.5483 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.1756 | Chemical reactivity and stability |

| Chemical Potential (μ) | -4.6361 | Tendency to escape from a system |

| Electrophilicity Index (ω) | 5.1473 | Energy stabilization when accepting electrons |

Note: Data presented is for the analogous compound 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol and serves as an illustrative example of parameters derived from quantum chemical calculations. dergipark.org.tr

Theoretical calculations are highly effective in predicting spectroscopic data, such as infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra. By computing vibrational frequencies and chemical shifts, researchers can assign experimental spectra and gain confidence in the molecular structure. DFT methods, often using the B3LYP functional with a basis set like 6-31G*, are commonly employed for this purpose. nih.gov

For example, in studies of N-(4-chlorobutanoyl)-N′-(methylphenyl)thiourea derivatives, DFT calculations were used to predict ¹H and ¹³C NMR chemical shifts, which showed good correlation with experimental data. researchgate.netresearchgate.net Similarly, the vibrational wavenumbers from FT-IR and FT-Raman spectra of compounds containing a dichlorophenyl moiety have been computed and assigned using DFT. nih.gov Such analyses for this compound would involve optimizing the molecular geometry and then performing frequency and NMR calculations. The predicted spectra would help confirm the assignments of key functional groups, such as the C=O, N-H, and O-H stretching vibrations.

| Assignment | Experimental FT-IR (cm-1) | Calculated (DFT) (cm-1) |

|---|---|---|

| N-H Stretch | 3261 | 3422 |

| C-H Stretch (Aromatic) | 3101 | 3075 |

| C=O Stretch (Amide) | 1670 | 1682 |

| C=C Stretch (Aromatic) | 1580 | 1576 |

| C-Cl Stretch | 818 | 820 |

Note: Data is for the related compound 4-chloro-2-(3,4-dichlorophenylcarbamoyl)phenyl acetate to illustrate the correlation between experimental and DFT-calculated spectroscopic data. nih.gov

Molecular Dynamics Simulations of this compound and its Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules and their interactions with the environment, such as a solvent or a biological membrane. For a drug-like molecule, understanding its hydration and conformational dynamics is crucial.

Studies on the parent compound, N-hydroxyurea (HU), using ab initio molecular dynamics (AIMD) have offered deep insights into its hydration. mdpi.comnih.govresearchgate.net These simulations show that HU is strongly hydrated and tightly bound to first-shell water molecules, a property that may be critical for its binding to the catalytic site of its target, ribonucleotide reductase. mdpi.comnih.gov The simulations also revealed that in an aqueous solution, the Z conformer of HU is more stable than the E conformer, which is the opposite of the gas phase, highlighting the critical role of the solvent in determining conformational stability. nih.govresearchgate.net

For this compound, MD simulations would be essential to understand how the bulky and hydrophobic dichlorophenyl group affects its solubility, conformational preferences, and ability to interact with water. Furthermore, simulations could model its interaction with lipid bilayers, providing insights into its membrane permeability, a key factor in drug pharmacokinetics. nih.gov In a study on a thiourea (B124793) analogue, MD simulations confirmed that the compound exhibited better bond stability within the active site of its target protein compared to hydroxyurea (B1673989), demonstrating the power of MD in validating docking results. jppres.com

Docking and Binding Affinity Predictions for this compound with Target Molecules (In Vitro Context)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used to predict the interaction between a ligand and its protein target. The primary target for hydroxyurea is ribonucleotide reductase (RNR), where it acts as a radical scavenger, inhibiting the enzyme by quenching a critical tyrosyl radical (Tyr-176). mdpi.comnih.gov

Docking and MD simulation studies of hydroxyurea with human RNR have confirmed its binding at the active site near Tyr-176. nih.govresearchgate.net These studies provide a mechanistic basis for its inhibitory action. For this compound, docking studies against RNR would be a logical first step to determine if it can adopt a similar binding pose and to predict its binding affinity. The dichlorophenyl group could introduce new hydrophobic or halogen-bonding interactions within the active site, potentially altering the binding affinity and specificity compared to the parent hydroxyurea.

In studies of related analogues, docking has been used to compare binding affinities. For instance, a thiourea derivative, 4-Cl-PCTB, showed a better docking score (-67.19 kcal/mol) against checkpoint kinase 1 than hydroxyurea, suggesting stronger binding. jppres.com Predicting the binding affinity, often expressed as a docking score or free energy of binding (kcal/mol), is a key outcome of these simulations. researchgate.net

| Compound | Protein Target | Docking Score (kcal/mol) | Software/Method |

|---|---|---|---|

| Hydroxyurea | Ribonucleotide Reductase | -3.2 to -3.7 | Not Specified |

| Compound 4 (Thiourea derivative) | Ribonucleotide Reductase | -8.0 | PyRx |

| 4-Cl-PCTB (Thiourea derivative) | Checkpoint Kinase 1 | -67.19 (Plant Score) | Molexus |

Note: Binding affinities are context-dependent (target, software, scoring function). This table illustrates typical values found in computational studies for hydroxyurea and related analogues. jppres.comresearchgate.net

Application of Machine Learning in Predicting Properties or Reactivity of this compound Analogues

Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are increasingly used in drug discovery to predict the properties and activities of novel compounds based on their chemical structure. ustc.edu.cn These models learn from existing data to establish correlations between molecular descriptors and a specific endpoint, such as biological activity or a pharmacokinetic property.

For analogues of this compound, QSAR models have been successfully developed. A study on N-Arylsubstituted hydroxamic acids, which are structurally related to hydroxyurea, developed a predictive QSAR model for their inhibitory activity against human adenocarcinoma cells. ingentaconnect.com The model revealed that descriptors such as the lipophilicity (logk'), polar surface area (PSA), dipole moment, and the presence of chlorine atoms were important determinants of potency. ingentaconnect.com Such a model could be used to predict the activity of this compound and to design new analogues with improved properties.

More advanced ML techniques, such as artificial neural networks, have also been applied. For example, deep neural network models were developed to predict a patient's response to hydroxyurea therapy in Sickle Cell Anemia with high accuracy, demonstrating the potential of ML to personalize medicine. arxiv.orgarxiv.orgresearchgate.net These approaches can accelerate the screening of virtual libraries of analogues, prioritizing the most promising candidates for synthesis and experimental testing. nih.govnih.govarxiv.org

Molecular Interaction Studies of N 2,4 Dichlorophenyl N Hydroxyurea in Vitro Focus

Enzymatic Inhibition Mechanisms of N-(2,4-Dichlorophenyl)-N'-hydroxyurea (In Vitro)

Identification and Characterization of Specific Enzyme Targets

No specific enzyme targets for this compound have been identified or characterized in the scientific literature. Research on the parent compound, Hydroxyurea (B1673989), has established ribonucleotide reductase as its primary target. However, it is unknown if the dichlorophenyl substitution alters this activity or confers affinity for other enzymes.

Kinetic and Thermodynamic Parameters of Enzyme Binding

There is no available data regarding the kinetic (e.g., Kᵢ, Kₘ, Vₘₐₓ) or thermodynamic (e.g., ΔG, ΔH, ΔS) parameters for the binding of this compound to any enzyme.

Protein-Ligand Interaction Profiling of this compound

Biophysical Characterization Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

No studies utilizing biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to characterize the interaction of this compound with any protein target have been published. Therefore, data on its binding kinetics, affinity, and thermodynamics are unavailable.

Studies on this compound Interactions with Nucleic Acids (DNA/RNA)

There is no published research investigating the direct interactions between this compound and nucleic acids like DNA or RNA.

Cellular Pathway Modulation by this compound (Mechanism-Focused, In Vitro)

Due to the lack of identified molecular targets and interaction data, the specific cellular pathways modulated by this compound and its mechanisms of action in vitro remain unelucidated.

Advanced Analytical Methodologies for Research of N 2,4 Dichlorophenyl N Hydroxyurea

Chromatographic Separations of N-(2,4-Dichlorophenyl)-N'-hydroxyurea and its Metabolites (Non-Clinical)

Chromatographic techniques are central to the separation and quantification of this compound and its metabolites from complex biological matrices. The choice of method is dictated by the physicochemical properties of the analytes, including polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is a critical first step for accurate quantification and for subsequent hyphenation with mass spectrometry.

A typical reversed-phase HPLC (RP-HPLC) method for a related compound, N-(3,4-Dichlorophenyl)-N'-hydroxyurea, utilizes a C18 stationary phase. sielc.comsielc.com A similar approach would be a logical starting point for this compound. Method development would involve the systematic optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time.

Key HPLC Method Parameters for Development:

Stationary Phase: A C18 column is a common choice for initial development due to its versatility in retaining moderately polar to nonpolar compounds. Other phases, such as C8 or phenyl-hexyl, could be explored to fine-tune selectivity.

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid for MS compatibility) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be required to separate the parent compound from its more polar metabolites. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and its metabolites, thereby influencing retention.

Detection: UV detection is a straightforward initial approach, with the optimal wavelength determined by acquiring the UV spectrum of this compound. For a related compound, hydroxyurea (B1673989), detection is often performed at around 210 nm. rajournals.in

Flow Rate and Column Temperature: These parameters are optimized to improve efficiency and reduce run time. A flow rate of 0.5-1.0 mL/min and a column temperature of 25-40°C are typical starting points for analytical scale separations.

A sample data table outlining a potential starting point for HPLC method development is provided below.

| Parameter | Condition | Rationale |

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for initial screening. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive ion mode MS and buffers the mobile phase. |

| Mobile Phase B | Acetonitrile | Common organic modifier with good elution strength and UV transparency. |

| Gradient | 5% to 95% B over 15 min | To elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Provides reproducible retention times. |

| Detection | UV at 210-254 nm | Initial screening wavelengths; to be optimized based on analyte spectrum. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC): Due to the low volatility and thermal lability of hydroxyurea and its derivatives, direct analysis by GC is challenging. Therefore, a derivatization step is typically required to convert the non-volatile analytes into more volatile and thermally stable compounds. A common approach for the parent compound, hydroxyurea, is trimethylsilyl (B98337) derivatization prior to GC-MS analysis. nih.gov This methodology could be adapted for this compound, where the active hydrogens on the hydroxyurea moiety would be replaced by trimethylsilyl (TMS) groups.

The derivatized sample would then be injected into the GC, where separation occurs based on the boiling points and interactions of the derivatives with the stationary phase of the GC column. A nonpolar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane, would be a suitable choice for separating the TMS derivatives.

Supercritical Fluid Chromatography (SFC): SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. mmu.ac.uk It offers several advantages, including high separation efficiency and faster analysis times compared to HPLC. mmu.ac.uk For a compound like this compound, SFC could be a valuable alternative, particularly for chiral separations if enantiomers are present. The use of polar organic modifiers, such as methanol (B129727) or ethanol, is necessary to elute polar compounds from the stationary phase. shimadzu.com A variety of chiral and achiral stationary phases are available for SFC, offering a wide range of selectivities. nih.gov

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation technique with a detection technique, are indispensable for the analysis of complex mixtures, such as those encountered in non-clinical metabolism studies.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for metabolite identification and quantification due to its high sensitivity, selectivity, and ability to provide structural information. An LC-MS/MS method for this compound would involve coupling the optimized HPLC method (as described in 7.1.1) to a tandem mass spectrometer.

For quantitative analysis, the mass spectrometer is typically operated in the selected reaction monitoring (SRM) mode. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment of the precursor ion) to monitor. This highly selective approach minimizes interferences from the biological matrix. The development of an SRM method requires the optimization of the ionization source parameters and the collision energy to achieve the most intense and stable signal.

For metabolite identification, high-resolution mass spectrometry (HRMS) is often employed. HRMS provides a very accurate mass measurement, which can be used to determine the elemental composition of the parent compound and its metabolites. thermofisher.com By comparing the fragmentation patterns of the metabolites to that of the parent compound, the site of metabolic modification can often be deduced.

Potential Metabolic Pathways for this compound:

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Glucuronidation: Conjugation with glucuronic acid.

Sulfation: Conjugation with a sulfate (B86663) group.

Dechlorination: Removal of one or both chlorine atoms.

A data table illustrating a hypothetical LC-MS/MS analysis for the parent compound and a potential metabolite is shown below.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Identity |

| This compound | 220.98 | 162.98 | Parent Compound |

| Metabolite 1 | 236.98 | 178.98 | Monohydroxylated Metabolite |

As discussed in section 7.1.2, GC-MS analysis of this compound and its metabolites would require a derivatization step. nih.gov The mass spectrometer provides highly selective detection and structural information based on the mass-to-charge ratio of the ions and their fragmentation patterns.

The primary application of GC-MS in this context would be for the quantification of the parent compound and any metabolites that can be derivatized to become volatile. The electron ionization (EI) source of a GC-MS system provides reproducible fragmentation patterns that can be used to create a spectral library for confident compound identification.

Electrochemical Methods for Studying this compound

Electrochemical methods offer a different approach to the analysis of this compound, based on its redox properties. These techniques can be highly sensitive and are amenable to miniaturization for sensor development.

For the parent compound hydroxyurea, electrochemical sensors have been developed using modified electrodes. nih.govnih.gov These sensors typically rely on the oxidation of the hydroxyurea molecule at the electrode surface. nih.govnih.gov The presence of the dichlorophenyl group in this compound is expected to influence its electrochemical behavior.

Potential Electrochemical Techniques:

Cyclic Voltammetry (CV): A fundamental technique used to study the redox behavior of a compound. A CV experiment would reveal the oxidation and reduction potentials of this compound.

Differential Pulse Voltammetry (DPV) and Square-Wave Voltammetry (SWV): These are more sensitive techniques that can be used for quantitative analysis. mdpi.com

The development of an electrochemical method would involve the selection of an appropriate working electrode material (e.g., glassy carbon, gold), the optimization of the supporting electrolyte composition and pH, and the selection of the voltammetric technique and its parameters. The data table below provides a summary of electrochemical techniques and their potential applications.

| Technique | Application | Information Obtained |

| Cyclic Voltammetry (CV) | Qualitative analysis of redox behavior | Oxidation and reduction potentials, reversibility of redox processes. |

| Differential Pulse Voltammetry (DPV) | Quantitative analysis | Concentration of the analyte. |

| Square-Wave Voltammetry (SWV) | Quantitative analysis | Concentration of the analyte with high sensitivity. |

Development of High-Throughput Screening Assays for this compound (In Vitro)

The development of in vitro high-throughput screening (HTS) assays is a cornerstone in the discovery of novel bioactive molecules and for characterizing the biological activity of specific compounds like this compound. Given that the hydroxyurea moiety is a well-established inhibitor of ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis, HTS campaigns for this compound and its analogs are primarily centered around this target. pnas.orgnih.gov These assays are designed for speed, scalability, and sensitivity, allowing for the rapid evaluation of large chemical libraries to identify potential lead compounds.

The process of developing an HTS assay for this compound involves several critical stages, from the design of the primary screen to subsequent confirmatory and secondary assays to validate hits and elucidate their mechanism of action.

Primary High-Throughput Screening

The primary objective of the HTS is to rapidly identify "hits" from a large compound library that modulate the activity of the target, in this case, ribonucleotide reductase. A robust and reproducible assay is essential for the success of a screening campaign.

Assay Principle and Methodology

A commonly employed method for screening RNR inhibitors is a biochemical assay that measures the enzymatic conversion of a ribonucleotide to a deoxyribonucleotide. pnas.orgnih.gov A PCR-based assay has been shown to be particularly suitable for HTS. pnas.org In this format, the product of the RNR reaction, a deoxyribonucleotide triphosphate (dNTP), becomes the limiting reagent for a subsequent polymerase chain reaction (PCR). The amount of amplified DNA is therefore directly proportional to the activity of RNR. Inhibition of RNR by a compound like this compound would result in a reduced amount of dNTP and consequently, a decrease in the PCR product. The DNA amplification can be quantified in real-time using fluorescent dyes like SYBR Green. pnas.org

Screening Campaign Execution and Results

In a typical HTS campaign, a large library of small molecules is screened at a single concentration to identify initial hits. For instance, a library of over 1,300 chemically diverse compounds was screened against Pseudomonas aeruginosa RNR using a PCR-based assay. pnas.org The results of such a screen can be summarized in a data table.

| Parameter | Value |

|---|---|

| Compound Library Size | 1,364 |

| Screening Concentration | 100 µM |

| Initial Hits (>50% inhibition) | 110 |

| Potent Hits (>90% inhibition) | 28 |

| Hit Rate (>50% inhibition) | 8.1% |

| Potent Hit Rate (>90% inhibition) | 2.0% |

The hits from the primary screen are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Hit Confirmation and Secondary Assays

Compounds identified as hits in the primary screen undergo a series of confirmatory and secondary assays to validate their activity, determine their mechanism of action, and rule out false positives.

Dose-Response Analysis

The potency of the confirmed hits is determined by generating dose-response curves. This involves testing the compounds at multiple concentrations to calculate their IC50 values. For a compound like this compound and its analogs, this would be performed using the same RNR activity assay as in the primary screen.

| Compound ID | Chemical Class | IC50 (µM) |

|---|---|---|

| This compound (Reference) | Hydroxyurea Derivative | 64 |

| Hit Compound 1 | Toluidine Blue Analog | 0.2 |

| Hit Compound 2 | Streptonigrin Analog | 1.5 |

| Hit Compound 3 | Novel Heterocycle | 4.7 |

| Hit Compound 4 | Novel Heterocycle | 34 |

Secondary Assays for Mechanism of Action

Secondary assays are crucial to confirm that the identified hits inhibit the intended target within a cellular context and to further investigate their mechanism of action.

Cell-Based Assays: The effect of the compounds on cell proliferation is assessed in relevant cancer cell lines. A key experiment to confirm that the cytotoxic effects are due to RNR inhibition is a rescue experiment. In this assay, the cytotoxicity of the compound should be reversed by the addition of deoxyribonucleosides to the cell culture medium, which bypasses the need for RNR activity. nih.gov

Measurement of Cellular dNTP Pools: A direct consequence of RNR inhibition is the depletion of the intracellular pool of deoxyribonucleotides. High-performance liquid chromatography (HPLC) can be used to quantify the levels of dNTPs in cells treated with the inhibitor. A significant reduction in dNTP levels provides strong evidence for on-target activity. pnas.org

Target Engagement Assays: Biophysical techniques can be employed to confirm the direct binding of the inhibitor to the RNR protein. A thermal shift assay (TSA), for example, measures the change in the thermal stability of a protein upon ligand binding. nih.gov An increase in the melting temperature of the RNR protein in the presence of the compound indicates direct binding.

The development of a comprehensive HTS cascade, from a robust primary screen to a panel of well-designed secondary assays, is critical for the successful identification and validation of novel RNR inhibitors like this compound. This systematic approach allows for the efficient sifting of large compound libraries to find promising candidates for further drug development.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of N 2,4 Dichlorophenyl N Hydroxyurea Analogues

Design and Synthesis of N-(2,4-Dichlorophenyl)-N'-hydroxyurea Analogues for SAR Studies

The rational design of analogues of this compound for structure-activity relationship (SAR) studies involves systematic modifications of the core structure to probe the chemical space and understand the determinants of biological activity. The primary goals of such a design strategy are to identify which parts of the molecule are essential for its activity (the pharmacophore), how different functional groups influence this activity, and how to optimize properties such as potency, selectivity, and metabolic stability.

The synthesis of this compound and its analogues typically proceeds through a few established synthetic routes. A common method involves the reaction of a substituted phenyl isocyanate with hydroxylamine (B1172632). In the case of the title compound, 2,4-dichlorophenyl isocyanate would be reacted with hydroxylamine.

To build a comprehensive SAR profile, a library of analogues would be designed and synthesized, focusing on three main regions of the molecule:

The Aryl Ring: Modifications to the dichlorophenyl ring are crucial for understanding the electronic and steric requirements for activity. This includes:

Position of Halogens: Moving the chlorine atoms to other positions (e.g., 2,6-dichloro, 3,4-dichloro, 3,5-dichloro) to assess the impact of the substitution pattern.

Nature of Halogens: Replacing chlorine with other halogens (F, Br, I) to investigate the effect of electronegativity and atomic radius.

Other Substituents: Introducing a variety of electron-donating groups (e.g., methyl, methoxy) and electron-withdrawing groups (e.g., trifluoromethyl, nitro) at different positions to probe the electronic effects on binding.

The Urea (B33335) Moiety: While often considered a core structural element, subtle modifications can be informative. This could involve N-alkylation on either nitrogen, although this can significantly impact the hydrogen bonding potential.

The Hydroxyurea (B1673989) Group (-NH-OH): This group is generally considered critical for the mechanism of action of many hydroxyurea-based compounds, often involving metal chelation or radical scavenging at the active site of target enzymes. mdpi.com Modifications here, such as O-alkylation or replacement with bioisosteres, would help to confirm its role.

The following table illustrates a potential set of designed analogues for initial SAR exploration.

| Compound ID | R1 | R2 | R3 | R4 | R5 | Rationale for Modification |

| Parent | H | Cl | H | Cl | H | Starting compound |

| ANA-1 | Cl | H | Cl | H | H | Isomeric control (2,5-dichloro) |

| ANA-2 | H | H | Cl | H | Cl | Isomeric control (3,5-dichloro) |

| ANA-3 | H | F | H | F | H | Investigate effect of a smaller, more electronegative halogen |

| ANA-4 | H | Br | H | Br | H | Investigate effect of a larger, less electronegative halogen |

| ANA-5 | H | CF3 | H | H | H | Introduce a strong electron-withdrawing group |

| ANA-6 | H | OCH3 | H | H | H | Introduce an electron-donating group |

| ANA-7 | H | Cl | H | Cl | CH3 | Explore steric hindrance near the urea linkage |

This table represents a hypothetical design strategy for illustrative purposes.

Correlation of Structural Modifications with Molecular Interaction Profiles (In Vitro)

Once synthesized, the analogues would be subjected to a battery of in vitro assays to determine their biological activity and establish a correlation between their chemical structure and their molecular interaction profile. Given that hydroxyurea is a known inhibitor of ribonucleotide reductase (RNR), a primary assay would likely measure the inhibition of this enzyme. mdpi.com Other potential targets could include metalloenzymes or pathways where the redox properties of the hydroxyurea moiety are relevant.

A typical SAR study would aim to quantify the potency of each analogue, often expressed as an IC50 value (the concentration required to inhibit 50% of the enzyme's activity). By comparing the IC50 values across the series of compounds, clear structure-activity relationships can be derived.

For instance, a hypothetical in vitro screening against a target enzyme might yield the results shown in the table below.

| Compound ID | Substituents | Target Enzyme IC50 (µM) | Key Observation |

| Parent | 2,4-dichloro | 15.2 | Baseline activity |

| ANA-1 | 2,5-dichloro | 25.8 | Shifting the chlorine from the 4- to 5-position decreases activity, suggesting the para-position is important. |

| ANA-2 | 3,5-dichloro | 40.1 | Removal of ortho-substitution significantly reduces potency. |

| ANA-3 | 2,4-difluoro | 12.5 | Fluorine substitution maintains or slightly improves activity, indicating tolerance for smaller halogens. |

| ANA-4 | 2,4-dibromo | 35.7 | Larger halogens at the 2 and 4 positions are detrimental to activity, possibly due to steric clash. |

| ANA-5 | 4-trifluoromethyl | 8.9 | A single, strong electron-withdrawing group at the para-position enhances potency. |

| ANA-6 | 4-methoxy | 55.3 | An electron-donating group at the para-position significantly reduces activity. |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes to demonstrate SAR principles. It is not based on published experimental results for this specific compound series.

An ortho-substituent appears to be beneficial for activity (compare Parent to ANA-2).

The electronic nature of the substituents on the phenyl ring is a key driver of activity, with electron-withdrawing groups being favored.

The size of the substituents is also important, with larger groups potentially causing steric hindrance that reduces binding affinity.

Computational SAR/SPR Modeling of this compound Derivatives

To complement and rationalize the experimental in vitro data, computational modeling techniques are frequently employed. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models provide a mathematical framework to correlate the chemical structure of the analogues with their observed biological activity or physicochemical properties.

A QSAR study on this series would involve calculating a range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecule's structure, such as:

Electronic Descriptors: Hammett constants (σ), dipole moment, partial atomic charges. These describe the electron distribution in the molecule.

Steric Descriptors: Molar refractivity (MR), van der Waals volume, specific steric parameters (e.g., Taft's Es). These describe the size and shape of the molecule.

Lipophilic Descriptors: LogP (partition coefficient), which measures the molecule's hydrophobicity.

Topological Descriptors: Connectivity indices that describe the branching and arrangement of atoms.

Using statistical methods like multiple linear regression or partial least squares, a QSAR equation can be generated. A hypothetical QSAR model for the this compound series might look like the following:

log(1/IC50) = 0.85 * σ_para + 0.45 * Es_ortho - 0.20 * (logP)² + 2.50

This equation would suggest that:

Biological activity (log(1/IC50)) increases with a more electron-withdrawing substituent at the para position (positive coefficient for σ_para).

A larger substituent at the ortho position is favorable for activity (positive coefficient for Es_ortho, where Es is often negative).

There is an optimal lipophilicity (logP), as indicated by the negative parabolic term, beyond which increasing hydrophobicity becomes detrimental to activity.

The predictive power of such a model would be validated using a test set of compounds not included in the initial model generation. This validated model could then be used to predict the activity of novel, unsynthesized analogues, thereby guiding further synthetic efforts towards more potent compounds.

| Descriptor | Coefficient | Interpretation |

| σ_para | +0.85 | Strong positive correlation with electron-withdrawing character at the para position. |

| Es_ortho | +0.45 | Positive correlation with the steric parameter at the ortho position, suggesting a specific spatial requirement. |

| (logP)² | -0.20 | Negative parabolic term indicating an optimal value for lipophilicity. |

| Intercept | +2.50 | Baseline activity of the model. |

This table represents a hypothetical QSAR model for illustrative purposes.

Elucidation of Key Pharmacophoric Elements for Molecular Recognition (In Vitro)

The culmination of SAR data and computational modeling allows for the elucidation of a pharmacophore model. A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target.

For the this compound class, the key pharmacophoric elements for molecular recognition in an in vitro context would likely include:

Hydrogen Bond Donors (HBD): The -OH and -NH protons of the hydroxyurea moiety are critical hydrogen bond donors. The other -NH group in the urea linkage also serves as a donor.

Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the urea group is a strong hydrogen bond acceptor. The oxygen of the hydroxyl group can also act as an acceptor.

Metal Chelating Center: The N-hydroxyurea functionality is a known metal chelator, which is often central to its mechanism of inhibiting metalloenzymes like ribonucleotide reductase (which contains an iron center).

Aromatic/Hydrophobic Region: The 2,4-dichlorophenyl ring provides a key hydrophobic region that likely engages in van der Waals or aromatic interactions (e.g., pi-pi stacking) within a hydrophobic pocket of the target protein. The specific substitution pattern (2,4-dichloro) defines the shape and electronic properties of this region, influencing its binding orientation and affinity.

These features can be mapped onto a 3D model, providing a blueprint for the design of new molecules with potentially improved activity.

| Pharmacophoric Feature | Molecular Moiety | Putative Interaction | Importance |

| Hydrogen Bond Donor 1 | Hydroxyl (-OH) | Interaction with acceptor residues (e.g., Asp, Glu) | High |

| Hydrogen Bond Donor 2 | Urea (-NH-) adjacent to aryl | Interaction with acceptor residues (e.g., backbone carbonyls) | High |

| Hydrogen Bond Acceptor | Carbonyl (-C=O) | Interaction with donor residues (e.g., Arg, Lys, backbone NH) | High |

| Metal Chelator | -N(OH)C=O | Coordination with metal ions (e.g., Fe²⁺/Fe³⁺) in the active site | Very High (Mechanism-dependent) |

| Aromatic/Hydrophobic Region | 2,4-Dichlorophenyl ring | Van der Waals / Pi-stacking interactions in a hydrophobic pocket | High |

This table summarizes the likely key pharmacophoric elements based on the chemical structure of the parent compound.

By integrating these different facets of SAR and SPR analysis, a comprehensive understanding of how this compound and its analogues interact at a molecular level can be achieved, paving the way for the rational design of more effective and specific chemical entities.

Emerging Research Areas and Future Directions in N 2,4 Dichlorophenyl N Hydroxyurea Studies

Exploration of N-(2,4-Dichlorophenyl)-N'-hydroxyurea as a Chemical Probe in Mechanistic Biological Research (In Vitro)

The parent compound, hydroxyurea (B1673989), is well-known for its role as an inhibitor of ribonucleotide reductase (RNR), a critical enzyme in DNA synthesis. This activity has made it a valuable tool for in vitro studies of DNA replication and repair, allowing researchers to induce and study replication stress. nih.gov Future research could explore whether this compound exhibits similar or perhaps more potent and specific RNR inhibitory activity. The dichlorophenyl moiety may influence the compound's binding affinity and selectivity for the enzyme's active site.

Furthermore, studies on hydroxyurea analogs have revealed their potential as nitric oxide (NO) donors in biological systems. nih.gov The reaction of these analogs with oxyhemoglobin to produce NO is an area of active investigation. nih.gov this compound could be investigated as a chemical probe to dissect the mechanisms of NO signaling in vitro. Its specific substitution pattern may offer a unique kinetic profile for NO release, making it a useful tool for studying time-dependent NO-mediated cellular events.

In vitro studies with amino acid derivatives of hydroxyurea have demonstrated selective antiproliferative effects on cancer cell lines. nih.gov These studies employed proteomics to identify the molecular targets and mechanisms of action. nih.gov A similar approach could be applied to this compound to identify novel cellular pathways affected by this compound, potentially uncovering new therapeutic targets.

| Potential In Vitro Research Applications | Investigative Approach | Potential Insights |

| Ribonucleotide Reductase Inhibition | Enzyme kinetics assays, cell-based proliferation assays | Determine potency and selectivity as an RNR inhibitor. |

| Nitric Oxide Donation | Spectroscopic monitoring of NO release, co-incubation with hemoglobin | Characterize the kinetics and efficiency of NO production. |

| Anticancer Mechanisms | High-throughput screening on cancer cell lines, proteomic analysis | Identify novel antiproliferative activities and molecular targets. |

Development of Advanced Analytical Tools for this compound Characterization

The development of robust analytical methods is crucial for the detailed study of any new chemical entity. While standard techniques such as High-Performance Liquid Chromatography (HPLC), mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy are foundational, the unique properties of this compound may necessitate the development of more advanced and sensitive analytical tools.

For instance, the development of specific monoclonal antibodies or aptamers could lead to highly sensitive and selective immunoassays or biosensors for the quantification of this compound in complex biological matrices during in vitro experiments. This would be particularly valuable for pharmacokinetic and pharmacodynamic studies at the cellular level.

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) coupled with high-resolution chromatography, would be instrumental in identifying and characterizing potential metabolites of this compound in in vitro metabolic studies. Understanding its metabolic fate is essential for interpreting its biological activity.

| Analytical Technique | Application | Advantage |

| High-Resolution Mass Spectrometry | Metabolite identification and structural elucidation. | High sensitivity and specificity for complex mixtures. |

| Capillary Electrophoresis | Separation and quantification in small sample volumes. | High separation efficiency and minimal sample consumption. |

| X-ray Crystallography | Determination of the three-dimensional molecular structure. | Provides definitive structural information for structure-activity relationship studies. |

Novel Applications of this compound in Materials Science or Catalysis (if applicable)

While the primary focus of hydroxyurea and its analogs has been in the biological sciences, the structural features of this compound may lend themselves to applications in materials science or catalysis. The presence of the dichlorophenyl ring and the hydroxyurea moiety offers potential coordination sites for metal ions.

Future research could explore the synthesis and characterization of metal complexes of this compound. These complexes could exhibit interesting electronic, magnetic, or catalytic properties. For example, they could be investigated as catalysts in organic synthesis, potentially mediating specific oxidation or reduction reactions.

In the realm of materials science, the ability of the hydroxyurea functional group to form hydrogen bonds could be exploited in the design of self-assembling materials or polymers with specific structural and functional properties. The incorporation of this compound as a monomer or a cross-linking agent could lead to the development of novel materials with tailored characteristics.

Integration of this compound Research with Systems Biology Approaches (In Vitro)

Systems biology offers a powerful framework for understanding the complex interactions of molecules within a biological system. Integrating the study of this compound with in vitro systems biology approaches could provide a comprehensive understanding of its mechanism of action.

Transcriptomic and proteomic profiling of cells treated with this compound can reveal global changes in gene and protein expression, providing insights into the cellular pathways that are perturbed by the compound. This unbiased approach can help to identify novel targets and off-target effects.

Computational modeling and in silico docking studies can be used to predict the binding of this compound to various protein targets. nih.gov These predictions can then be validated through in vitro biochemical and biophysical assays. The integration of computational and experimental approaches is a hallmark of systems biology and can accelerate the discovery of the compound's biological functions. A systems biology approach could also be integrated with pharmacokinetic and pharmacodynamic (PK-PD) modeling to create mechanistic models of the compound's effects at a cellular level. oaepublish.com

| Systems Biology Approach | Experimental Platform | Expected Outcome |

| Transcriptomics | DNA microarrays, RNA-sequencing | Identification of differentially expressed genes and affected pathways. |

| Proteomics | Mass spectrometry-based proteomics | Identification of changes in protein abundance and post-translational modifications. |

| Metabolomics | NMR, Mass Spectrometry | Characterization of metabolic perturbations induced by the compound. |

Unexplored Reactivity and Synthetic Transformations of this compound

The synthetic chemistry of this compound itself presents an area for further exploration. While the synthesis of hydroxyurea and its derivatives is established, there is scope for the development of more efficient and versatile synthetic routes to this compound and a library of related analogs.

The reactivity of the hydroxyurea functional group in this compound is also an area ripe for investigation. For example, the hydroxyl group could be a handle for further chemical modifications, allowing for the synthesis of prodrugs or conjugates with other molecules to enhance its properties. The urea (B33335) nitrogen atoms could also participate in various chemical transformations.

Exploring the photochemical or electrochemical reactivity of this compound could uncover novel transformations and applications. For instance, it could be investigated as a photolabile precursor for the controlled release of active species. A deeper understanding of its fundamental chemical reactivity will be essential for the rational design of new derivatives with improved properties and novel applications.

Q & A

Q. What are the standard synthetic routes for N-(2,4-Dichlorophenyl)-N'-hydroxyurea, and what key intermediates are involved?

Methodological Answer: The synthesis typically involves multi-step reactions starting with the preparation of a dichlorophenyl intermediate. For example, reacting 2,4-dichloroaniline with hydroxylamine under controlled pH conditions to form the hydroxyurea moiety. Critical intermediates include 2,4-dichlorophenyl isocyanate (for urea formation) and hydroxylamine derivatives. Reaction conditions (e.g., solvent choice, temperature) must be optimized to avoid side reactions such as over-oxidation or hydrolysis .

Q. How is the structural characterization of this compound performed, and what analytical techniques are essential?

Methodological Answer: Structural confirmation requires a combination of NMR spectroscopy (¹H/¹³C for substituent analysis), FT-IR (to confirm urea C=O and hydroxylamine N–O stretches), and X-ray crystallography (if single crystals are obtainable). For crystallographic refinement, the SHELX suite (e.g., SHELXL) is widely used for small-molecule structures due to its robustness in handling disordered atoms and twinning . Mass spectrometry (HRMS or LC-MS) is critical for verifying molecular weight and purity .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: While direct studies on this compound are limited, structurally related dichlorophenyl-urea derivatives exhibit antitumor and enzyme inhibitory activities. For example, analogs like N-(2-chloroethyl)-N'-[4-(methylthio)phenyl]urea show G₂/M cell cycle arrest in cancer models. Assays such as MTT cytotoxicity screening and kinase inhibition profiling (e.g., EGFR or CDK targets) are recommended for initial activity studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound analogs?

Methodological Answer: Contradictions often arise from differences in assay conditions (e.g., cell line specificity, concentration ranges) or metabolic stability . To address this:

- Perform dose-response curves across multiple cell lines.

- Use metabolite profiling (LC-MS/MS) to identify degradation products.

- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

Q. What experimental design considerations are critical for studying the thermodynamic stability of this compound?

Methodological Answer: Thermodynamic studies require differential scanning calorimetry (DSC) to measure melting points and decomposition behavior. For reaction thermochemistry, use gas-phase calorimetry or computational methods (DFT) to estimate enthalpy changes. Reference data from structurally similar compounds (e.g., N,N'-(Di-3,4-dichlorophenyl)urea, ΔrH° = 102.1 ± 5.6 kJ/mol) can guide hypothesis testing .

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Methodological Answer: Strategies include:

- Salt formation : React with HCl or sodium salts to improve aqueous solubility.

- Cocrystallization : Use coformers like succinic acid to enhance dissolution rates.

- Nanoparticle encapsulation : Employ PLGA or lipid-based carriers for sustained release. Validate improvements via HPLC solubility assays and pharmacokinetic profiling (e.g., Cₘₐₓ and AUC measurements in rodent models) .

Q. What computational methods are recommended for predicting the binding modes of this compound with biological targets?

Methodological Answer: Use molecular docking (AutoDock Vina, Glide) to screen against protein targets (e.g., ribonucleotide reductase, a known hydroxyurea target). Refine predictions with molecular dynamics (MD) simulations (AMBER or GROMACS) to assess binding stability. Cross-validate with pharmacophore modeling to identify critical interaction motifs (e.g., hydrogen bonds with catalytic residues) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.